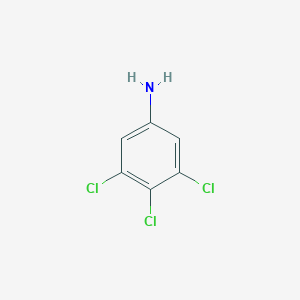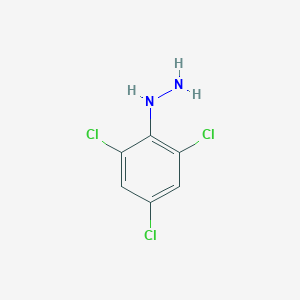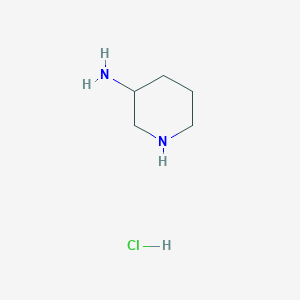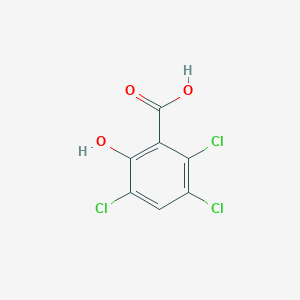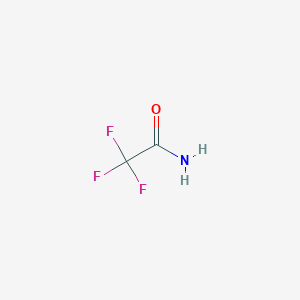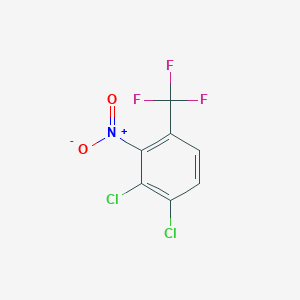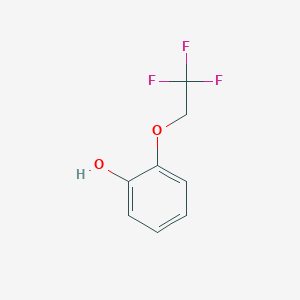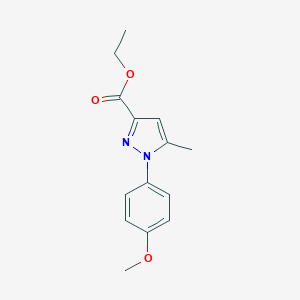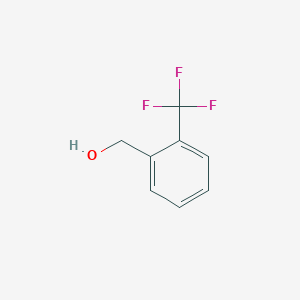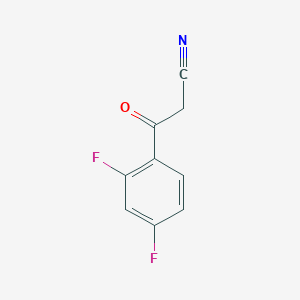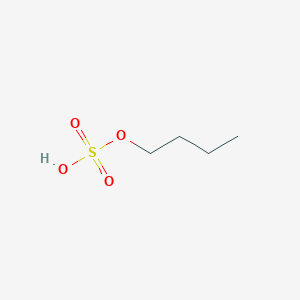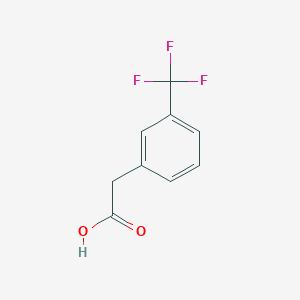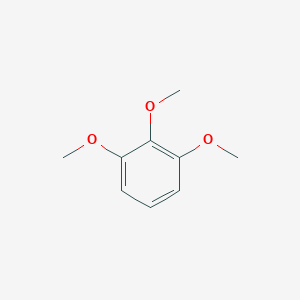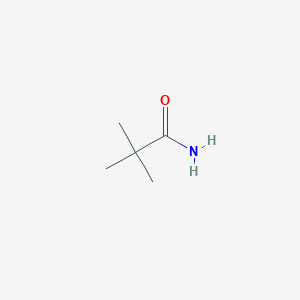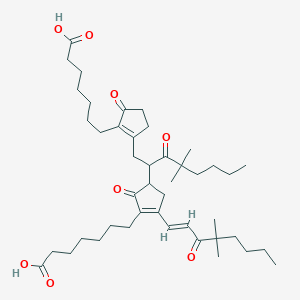
di-Calciphor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-Calciphor is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a synthetic molecule that has been synthesized using a specific method and has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of di-Calciphor is not fully understood. However, it has been found to have an inhibitory effect on certain enzymes, such as tyrosinase, which is involved in the production of melanin. It has also been found to have an antioxidant effect, which may be due to its ability to scavenge free radicals.
Efectos Bioquímicos Y Fisiológicos
Di-Calciphor has been found to have a range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the production of melanin, which may have potential applications in the treatment of hyperpigmentation disorders. It has also been found to have an antioxidant effect, which may have potential applications in the treatment of oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Di-Calciphor has several advantages and limitations for lab experiments. One of the advantages is that it is a synthetic molecule, which means that it can be easily synthesized and purified. Another advantage is that it has a range of potential applications in scientific research. However, one of the limitations is that the mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of di-Calciphor. One direction is to further investigate its mechanism of action, which may lead to a better understanding of its potential applications. Another direction is to investigate its potential applications in the treatment of hyperpigmentation disorders and oxidative stress-related disorders. Additionally, further studies could be conducted to investigate the potential toxicity of di-Calciphor and its safety for use in humans.
Conclusion:
In conclusion, di-Calciphor is a synthetic molecule that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It has been found to have a range of biochemical and physiological effects and has been used as a tool to study the mechanisms of action of various biological processes. While its mechanism of action is not fully understood, it has potential applications in the treatment of hyperpigmentation disorders and oxidative stress-related disorders. Further studies are needed to investigate its potential toxicity and safety for use in humans.
Métodos De Síntesis
Di-Calciphor is a synthetic molecule that is synthesized using a specific method. The synthesis method involves the reaction of 2,3-dimethyl-1,4-naphthoquinone with 1,2-benzenediamine in the presence of a catalyst. The reaction leads to the formation of di-Calciphor, which is then purified using various techniques.
Aplicaciones Científicas De Investigación
Di-Calciphor has been found to have a range of scientific research applications. It has been used in various studies to investigate its biochemical and physiological effects. It has also been used as a tool to study the mechanisms of action of various biological processes.
Propiedades
Número CAS |
135608-06-9 |
|---|---|
Nombre del producto |
di-Calciphor |
Fórmula molecular |
C44H68O8 |
Peso molecular |
725 g/mol |
Nombre IUPAC |
7-[2-[2-[3-(6-carboxyhexyl)-4-[(E)-4,4-dimethyl-3-oxooct-1-enyl]-2-oxocyclopent-3-en-1-yl]-4,4-dimethyl-3-oxooctyl]-5-oxocyclopenten-1-yl]heptanoic acid |
InChI |
InChI=1S/C44H68O8/c1-7-9-27-43(3,4)38(46)26-24-32-29-35(41(51)34(32)20-16-12-14-18-22-40(49)50)36(42(52)44(5,6)28-10-8-2)30-31-23-25-37(45)33(31)19-15-11-13-17-21-39(47)48/h24,26,35-36H,7-23,25,27-30H2,1-6H3,(H,47,48)(H,49,50)/b26-24+ |
Clave InChI |
BJCPXBBUCVFUCJ-SHHOIMCASA-N |
SMILES isomérico |
CCCCC(C)(C)C(=O)/C=C/C1=C(C(=O)C(C1)C(CC2=C(C(=O)CC2)CCCCCCC(=O)O)C(=O)C(C)(C)CCCC)CCCCCCC(=O)O |
SMILES |
CCCCC(C)(C)C(=O)C=CC1=C(C(=O)C(C1)C(CC2=C(C(=O)CC2)CCCCCCC(=O)O)C(=O)C(C)(C)CCCC)CCCCCCC(=O)O |
SMILES canónico |
CCCCC(C)(C)C(=O)C=CC1=C(C(=O)C(C1)C(CC2=C(C(=O)CC2)CCCCCCC(=O)O)C(=O)C(C)(C)CCCC)CCCCCCC(=O)O |
Sinónimos |
16,16'-dimethyl prostaglandin B1 dimer di-Calcipho |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



